(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
8-iso-15(R) PGF2α is one member of a large family of prostaglandin-like eicosanoids formed by the free radical peroxidation of arachidonic acid in membrane phospholipids. It is the C-15 epimer of 8-iso PGF2α, the only isoprostane isomer which has been studied in depth in a variety of biological systems.
Brand Name:
Vulcanchem
CAS No.:
214748-65-9
VCID:
VC0160176
InChI:
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1
SMILES:
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula:
C20H34O5
Molecular Weight:
354.5 g/mol
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
CAS No.: 214748-65-9
Cat. No.: VC0160176
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 8-iso-15(R) PGF2α is one member of a large family of prostaglandin-like eicosanoids formed by the free radical peroxidation of arachidonic acid in membrane phospholipids. It is the C-15 epimer of 8-iso PGF2α, the only isoprostane isomer which has been studied in depth in a variety of biological systems. |
|---|---|
| CAS No. | 214748-65-9 |
| Molecular Formula | C20H34O5 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1 |
| Standard InChI Key | PXGPLTODNUVGFL-MTHXSQLBSA-N |
| Isomeric SMILES | CCCCC[C@H](C=C[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O)O |
| SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
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